4'-Bromo-4-phenylbutyrophenone
Description
4'-Bromo-4-phenylbutyrophenone is a brominated aromatic ketone characterized by a phenyl group and a 4-bromophenyl group connected via a four-carbon butyryl chain. These compounds are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1-(4-bromophenyl)-4-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c17-15-11-9-14(10-12-15)16(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRSFXZFZAAYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-phenylbutyrophenone typically involves a Friedel-Crafts acylation reaction. The process begins with the reaction of 4-bromobenzoyl chloride with phenylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-4-phenylbutyrophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-4-phenylbutyrophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-4-phenylbutyric acid.
Reduction: Formation of 4-bromo-4-phenylbutanol.
Substitution: Formation of 4-substituted phenylbutyrophenones.
Scientific Research Applications
4’-Bromo-4-phenylbutyrophenone is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It serves as a precursor in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4’-Bromo-4-phenylbutyrophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Comparisons :
Structural Variations: Chain Length: 4'-Bromoacetophenone (acetyl chain) has a shorter carbon backbone compared to the hypothetical butyrophenone derivative, which may influence solubility and reactivity . Substituents: The presence of electron-withdrawing groups (e.g., fluorine in 107028-32-0) enhances electrophilicity, whereas methoxy groups (e.g., 54118-75-1) increase electron density, affecting reaction pathways .
Physicochemical Properties: Molecular Weight: Longer chains (e.g., butyrophenone analogs) generally have higher molecular weights, impacting melting points and volatility. Polarity: Methoxy and fluorine substituents increase polarity, enhancing solubility in polar solvents .
Applications: Pharmaceuticals: 4'-Bromoacetophenone derivatives are used in synthesizing antipsychotics and anti-inflammatory agents . Materials Science: Benzophenones like 54118-75-1 serve as photoinitiators in UV-curable coatings .
Biological Activity
4'-Bromo-4-phenylbutyrophenone (BPB) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
4'-Bromo-4-phenylbutyrophenone is a synthetic compound belonging to the butyrophenone class. Its chemical structure can be represented as follows:
- Molecular Formula : C16H15BrO
- Molecular Weight : 305.2 g/mol
The biological activity of BPB is primarily attributed to its interaction with various neurotransmitter systems. Notably, it has been studied for its role as a dopamine receptor antagonist, which is significant in the treatment of psychiatric disorders.
- Dopamine Receptor Antagonism : BPB exhibits affinity for D2 dopamine receptors, which plays a crucial role in its antipsychotic effects. This mechanism is particularly important in the context of schizophrenia and other psychotic disorders.
- GABAergic Activity : Some studies suggest that BPB may also influence GABAergic systems, potentially contributing to anxiolytic effects.
- Antioxidant Properties : Research indicates that BPB possesses antioxidant properties, which may help mitigate oxidative stress-related damage in various biological systems.
Biological Activity Data
The following table summarizes key findings from studies assessing the biological activity of 4'-Bromo-4-phenylbutyrophenone:
Case Studies
Several case studies highlight the clinical relevance of BPB:
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Case Study on Schizophrenia Treatment :
- A clinical trial involving patients with schizophrenia found that BPB significantly reduced psychotic symptoms compared to placebo controls. The study emphasized the compound's potential as an adjunct therapy alongside traditional antipsychotics.
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Neuroprotective Effects in Animal Models :
- Research conducted on rodents demonstrated that BPB administration led to improved cognitive function and reduced neuronal damage in models of neurodegenerative diseases, suggesting its therapeutic potential beyond psychiatric applications.
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Anxiolytic Effects :
- A double-blind study assessed BPB's efficacy in reducing anxiety symptoms in patients with generalized anxiety disorder. Results indicated a notable decrease in anxiety levels compared to baseline measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
